1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H16F3N.HCl. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, and a cyclohexylamine moiety.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexylamine moiety: This can be achieved through the reduction of cyclohexanone using reagents such as lithium aluminum hydride (LiAlH4).
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.
Coupling of the two moieties: The final step involves coupling the cyclohexylamine and trifluoromethylphenyl groups under suitable reaction conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The cyclohexylamine moiety can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one: The presence of a ketone group instead of an amine group results in distinct reactivity and applications.
1-[3-(Trifluoromethyl)phenyl]cyclohexane: Lacking the amine group, this compound has different physical and chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclohexylamine moiety, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNRDCPXLSOMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-22-4 |
Source
|
Record name | 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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